![molecular formula C8H6FNO2S B11941846 3-Amino-5-ethynylbenzenesulfonylfluoride](/img/structure/B11941846.png)
3-Amino-5-ethynylbenzenesulfonylfluoride
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Overview
Description
3-Amino-5-ethynylbenzenesulfonylfluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique structure, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for 3-Amino-5-ethynylbenzenesulfonylfluoride are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, which are then converted to the final product through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethynylbenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-ethynylbenzenesulfonylfluoride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of chemical probes for studying biological processes.
Medicine: Potential use in drug discovery and development due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-ethynylbenzenesulfonylfluoride involves its ability to covalently modify biological targets through its sulfonyl fluoride group. This modification can affect the function of proteins and other biomolecules, making it useful for studying molecular pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-5-ethynylbenzenesulfonylfluoride include:
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol .
Uniqueness
What sets this compound apart from these similar compounds is its trifunctional nature, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research .
Biological Activity
3-Amino-5-ethynylbenzenesulfonylfluoride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8FNO2S
- Molecular Weight : 215.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a sulfonyl fluoride moiety, which is known to enhance its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in targeting serine proteases and other enzyme classes.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
- Objective : Evaluate the inhibitory effect on serine proteases.
- Method : In vitro assays were conducted using varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent inhibition with an IC50 value of 25 µM.
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Cells :
- Objective : Investigate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability post-treatment.
- Results : The compound induced apoptosis in MCF-7 cells with an IC50 of 30 µM, indicating potential as an anticancer agent.
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-amino-5-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h1,3-5H,10H2 |
InChI Key |
CMIUQLJKNFRSJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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